molecular formula C8H8F3NO2 B1441229 4-Methoxy-3-(trifluoromethoxy)aniline CAS No. 647855-21-8

4-Methoxy-3-(trifluoromethoxy)aniline

Cat. No.: B1441229
CAS No.: 647855-21-8
M. Wt: 207.15 g/mol
InChI Key: SUHKHUKMTRYZOA-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)aniline is a fluorinated aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features both an aniline and a methoxy group on a benzene ring, further functionalized with a trifluoromethoxy substituent, making it a valuable intermediate for the construction of more complex molecules. Researchers utilize this aniline derivative as a precursor in the synthesis of various nitrogen-containing heterocycles, such as quinoxalines, which are scaffolds of interest in the development of new pharmaceutical agents . The incorporation of the trifluoromethoxy group is of particular interest due to its potential to influence the molecule's metabolic stability. Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic uses. All researchers handling this compound should consult its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-methoxy-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKHUKMTRYZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720323
Record name 4-Methoxy-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647855-21-8
Record name 4-Methoxy-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Reduction Route Starting from Trifluoromethoxy-substituted Aromatics

A common approach involves nitration of trifluoromethoxy-substituted aromatic compounds, followed by reduction of the nitro group to an amine.

  • Step 1: Nitration of Trifluoromethoxy Aromatic Compound
    Starting from trifluoromethoxybenzene or derivatives, nitration is performed using nitric acid or nitrate salts in solvents such as dichloromethane or acetic acid at controlled low temperatures (0 to 30 °C) to afford nitro-substituted intermediates.
  • Step 2: Reduction of Nitro Group
    The nitro intermediate is reduced to the corresponding aniline using catalytic hydrogenation (e.g., palladium on carbon catalyst under hydrogen atmosphere at 0.5 MPa and 50 °C for several hours) or chemical reductants.
  • Example: The preparation of 4-methyl-3-trifluoromethyl phenylamine via nitration of 2-trifluoromethyl toluene and subsequent reduction serves as a related precedent, illustrating the feasibility of nitration and reduction steps for trifluoromethoxy analogues.

Direct Trifluoromethoxylation of Methoxyanilines or Related Precursors

  • Trifluoromethoxylation via Hypervalent Iodine Reagents
    Using reagents such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), methyl 4-acetamido-3-(trifluoromethoxy)benzoate can be synthesized by trifluoromethoxylation of methyl 4-(N-hydroxyacetamido)benzoate under mild conditions in chloroform solvent and base catalysis (cesium carbonate). This method allows the introduction of the trifluoromethoxy group ortho to an amide substituent, which can be further transformed to aniline derivatives.
  • This approach is particularly useful for late-stage functionalization, enabling selective trifluoromethoxylation on aromatic rings already bearing amino or protected amino groups.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Trifluoromethoxybenzenes

  • Halogenated Precursors:
    Starting from 4-substituted-1-(trifluoromethoxy)benzene derivatives, the amino group can be introduced via nucleophilic substitution of halogens (e.g., chlorine) by ammonia or amines under elevated temperature and pressure.
  • Industrial Process Example:
    A patented process describes diazotization of 4-(trifluoromethoxy)aniline followed by decomposition and extraction steps to yield substituted trifluoromethoxy benzenes, which can be further functionalized.
  • Alternative SNAr:
    Reaction of trifluoromethoxybenzene derivatives with sodium amide in dimethyl sulfoxide (DMSO) at high temperature (155 °C) under inert atmosphere leads to the formation of trifluoromethoxyaniline derivatives with high yield (98.2%) and purity (97.7% HPLC).

One-Pot Synthesis Using Trifluoromethylation Reagents

  • Trifluoromethylamine Formation:
    In a nitrogen atmosphere, trifluoromethylation reagents such as CF3SO2Na combined with triphenylphosphine and silver fluoride facilitate the formation of trifluoromethylated anilines from N-methylanilines in a one-pot reaction at moderate temperatures (50 °C). This method is adaptable for preparing trifluoromethoxy-substituted anilines by suitable precursor selection.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Nitration + Catalytic Reduction Trifluoromethoxybenzene derivatives HNO3, nitrating agents; Pd/C, H2, MeOH, 50 °C ~58 >98 Industrially scalable, two-step process
Trifluoromethoxylation via Togni Reagent Methyl 4-(N-hydroxyacetamido)benzoate Togni reagent II, Cs2CO3, CHCl3, RT Not specified High Mild conditions, selective ortho-trifluoromethoxylation
SNAr with Sodium Amide 1-Trifluoromethoxybenzene NaNH2, DMSO, 155 °C, inert atmosphere 98.2 97.7 High yield and purity, requires high temperature
One-Pot Trifluoromethylation N-Methylaniline derivatives CF3SO2Na, PPh3, AgF, MeCN, 50 °C 77 (related) Not specified Convenient, glovebox required, applicable to trifluoromethyl amines

Detailed Research Findings and Notes

  • The nitration and reduction route is favored for industrial production due to simple operations, mature technology, and availability of starting materials. The process yields high purity products suitable for further applications.

  • The use of hypervalent iodine reagents (e.g., Togni reagent II) for trifluoromethoxylation offers a user-friendly and selective method for introducing the trifluoromethoxy group, especially useful in complex molecule synthesis.

  • Nucleophilic aromatic substitution using sodium amide in DMSO is highly efficient for synthesizing trifluoromethoxyanilines, providing excellent yields and purity. However, it requires handling of strong bases and high temperatures.

  • One-pot trifluoromethylation methods provide an alternative route to trifluoromethylated amines, which can be adapted for trifluoromethoxy derivatives, though these methods often require inert atmosphere and specialized reagents.

Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically yield the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethoxy groups are replaced by other substituents.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-Methoxy-3-(trifluoromethoxy)aniline and its derivatives. For instance:

  • Antitubercular Activity : Compounds incorporating trifluoromethoxy groups have shown promising activity against Mycobacterium tuberculosis. One study reported that derivatives with trifluoromethoxy substitutions exhibited a minimum inhibitory concentration (MIC) as low as 0.19 μM against drug-resistant strains . This suggests that such compounds could serve as a basis for developing new antituberculosis agents.
  • Broad-Spectrum Antimicrobial Effects : The compound has also been evaluated for its activity against various bacterial strains, including Pseudomonas aeruginosa and Candida albicans, showing significant inhibition in well diffusion assays .

Anti-Proliferative Effects

Research has indicated that this compound may possess anti-proliferative properties. In studies involving cancer cell lines, derivatives of this compound demonstrated significant reductions in cell viability, suggesting potential applications in cancer therapy . The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth.

Material Science Applications

This compound can also be utilized in material science, particularly in the synthesis of advanced materials such as polymers and coatings. Its unique electronic properties due to the trifluoromethoxy group make it suitable for:

  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity, making it useful in electronic applications.
  • Fluorescent Dyes : The compound's structure allows for modifications that can lead to fluorescent properties, which are beneficial in imaging and sensing technologies.

Case Studies

  • Antimycobacterial Study :
    • A study synthesized a series of compounds based on this compound and evaluated their antimycobacterial activity. The lead compound demonstrated a significant reduction in bacterial load in murine models, highlighting its therapeutic potential against tuberculosis .
  • Anticancer Research :
    • In vitro studies on various cancer cell lines showed that derivatives of this compound inhibited proliferation effectively. The research indicated that these compounds could induce apoptosis through specific pathways, warranting further exploration as anticancer agents .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)aniline involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Methoxy-3-(trifluoromethoxy)aniline and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound - C₈H₈F₃NO₂ 225.15 -OCH₃ (4), -OCF₃ (3) Drug intermediate; high stability
4-(Trifluoromethoxy)aniline 461-82-5 C₇H₆F₃NO 177.12 -OCF₃ (4) Metabolite in pesticides; LD₅₀ = 63 mg/kg (rat)
3-Trifluoromethoxyaniline - C₇H₆F₃NO 177.12 -OCF₃ (3) Positional isomer; potential impurity
4-Methoxy-3-(trifluoromethyl)aniline 393-15-7 C₈H₈F₃NO 191.15 -OCH₃ (4), -CF₃ (3) Used in trypanocidal agents
4-Phenoxy-3-(trifluoromethyl)aniline 18616797 (CID) C₁₃H₁₁F₃NO 253.22 -OPh (4), -CF₃ (3) Higher molecular weight; pharmaceutical intermediate
4-Chloro-3-(trifluoromethoxy)aniline 97608-50-9 C₇H₅ClF₃NO 217.57 -Cl (4), -OCF₃ (3) Chloro-substituted analog; agrochemical use

Substituent Effects on Reactivity and Bioactivity

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group is a stronger electron-withdrawing substituent than -CF₃, directing electrophilic substitution to the para position (e.g., nitration at the 6-position in acetylated derivatives) . This enhances metabolic stability in pharmaceuticals compared to -CF₃ analogs .
  • Methoxy (-OCH₃) vs. Phenoxy (-OPh): Phenoxy groups increase steric bulk and lipophilicity, as seen in 4-Phenoxy-3-(trifluoromethyl)aniline, which may improve membrane permeability in drug candidates .
  • Positional Isomerism : For example, 2-Methoxy-4-(trifluoromethoxy)aniline (a positional isomer) exhibits distinct reactivity due to altered electronic effects, necessitating specialized GC methods for impurity analysis .

Physical and Chemical Properties

  • Solubility : The trifluoromethoxy group reduces water solubility compared to methoxy analogs but improves organic solvent compatibility.
  • Stability : Resistance to hydrolysis under biotransformation conditions, as demonstrated in metabolite studies .
  • Analytical Challenges : Positional isomers (e.g., 2-, 3-, and 4-TFMA) require GC methods with FID detection for separation, highlighting the importance of purity in synthesis .

Biological Activity

4-Methoxy-3-(trifluoromethoxy)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C8H8F3NO2
  • Molecular Weight : 207.15 g/mol

This compound features a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3), which are known to enhance biological activity through increased lipophilicity and improved binding affinity to target biomolecules.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound derivatives. One study synthesized several trifluoromethoxy-containing compounds and evaluated their anti-proliferative effects on various cancer cell lines. The findings indicated that these derivatives exhibited significant inhibition of cell growth, particularly in human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) with IC50 values ranging from 0.1 to 10 µM, demonstrating a promising therapeutic window compared to traditional chemotherapeutics like 5-Fluorouracil .

Compound IC50 (µM) Cell Line
This compound0.5MDA-MB-231
Derivative A0.126HCT116
Derivative B0.87MCF-7

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, including those in the mTOR signaling pathway, which is critical for cell growth and metabolism.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased levels of pro-apoptotic factors such as caspase-9, indicating a potential role in promoting programmed cell death in tumor cells .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Absorption : The presence of the trifluoromethoxy group enhances membrane permeability.
  • Distribution : High lipophilicity suggests extensive distribution in tissues.
  • Metabolism : Initial studies indicate that metabolic pathways may involve phase I reactions leading to hydroxylated metabolites.
  • Excretion : Further research is needed to elucidate the excretion pathways.

Safety and Toxicology

Toxicity assessments have revealed that while lower concentrations of this compound exhibit minimal cytotoxicity towards normal cells, higher concentrations can lead to significant adverse effects. This selectivity underscores its potential as a therapeutic agent with reduced off-target toxicity when used at appropriate dosages .

Case Studies

Several case studies have documented the efficacy of this compound derivatives in animal models:

  • Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, administration of the compound significantly reduced tumor volume compared to control groups.
  • Colorectal Cancer Model : In HCT116 xenografts, treatment led to a marked decrease in tumor weight and increased survival rates among treated animals .

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxy-3-(trifluoromethoxy)aniline, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves introducing trifluoromethoxy and methoxy groups to aniline derivatives. A two-step approach is common:

Nitration and Substitution: Start with 3-(trifluoromethoxy)aniline. Nitrate regioselectively at the 4-position (para to the trifluoromethoxy group due to its strong para-directing effect ), followed by methoxylation via nucleophilic aromatic substitution (e.g., using NaOMe/CuI).

Reduction: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How does the trifluoromethoxy group influence the compound’s solubility and stability?

Methodological Answer:
The trifluoromethoxy group (-OCF₃) enhances lipophilicity (logP ~2.5–3.0, calculated via XLogP3 ) and metabolic stability due to fluorine’s electron-withdrawing effects. Solubility in aqueous buffers is low (<20 µg/mL at pH 7.4), necessitating DMSO or ethanol as solvents for biological assays . Stability studies (TGA/DSC) show decomposition above 200°C, with no significant hydrolysis under physiological pH (tested via 24-hour incubation in PBS) .

Advanced: How to resolve contradictions in regioselectivity during electrophilic substitution reactions?

Methodological Answer:
Conflicting reports on substituent directing effects require systematic analysis:

  • Directing Effects: The trifluoromethoxy group is strongly para-directing, while the methoxy group is ortho/para-directing. Competition arises in mixed-substituted anilines.
  • Experimental Design: Perform nitration (HNO₃/H₂SO₄) or halogenation (Br₂/Fe) under controlled conditions (0–5°C). Analyze products via LC-MS and ¹⁹F NMR to identify dominant pathways. For example, nitration of this compound may favor para-nitration relative to the -OCF₃ group, overriding methoxy’s ortho effect .
  • Computational Validation: Use DFT calculations (e.g., Gaussian) to compare transition-state energies for different substitution positions .

Advanced: What crystallographic techniques are suitable for structural elucidation, and how to interpret disorder in the trifluoromethoxy group?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (ethanol/water). Collect data at 100 K to minimize thermal motion.
  • Disorder Handling: The -OCF₃ group often exhibits rotational disorder. Refine using PART instructions in SHELXL, assigning partial occupancy to fluorine atoms. Validate with residual density maps .
  • Key Parameters: Compare bond lengths (C-O: ~1.36 Å) and angles (C-O-C: ~117°) to literature values for analogous compounds .

Advanced: How to design derivatives for studying structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

  • Derivatization Strategies:
    • Acylation: React with acyl chlorides (e.g., acetyl chloride) to modify the amine group.
    • Suzuki Coupling: Introduce aryl/heteroaryl groups via Pd-catalyzed cross-coupling (e.g., with 4-bromophenylboronic acid) .
  • SAR Workflow:
    • Synthesize 10–20 derivatives with varied substituents.
    • Test bioactivity (e.g., enzyme inhibition, cytotoxicity).
    • Perform QSAR modeling (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR: Identify aromatic protons (δ 6.5–7.2 ppm, split due to substituents) and methoxy singlet (δ ~3.8 ppm).
  • ¹⁹F NMR: Detect -OCF₃ as a singlet (δ ~-58 ppm) .
  • IR Spectroscopy: Confirm amine (-NH₂ stretch ~3450 cm⁻¹) and C-O-C (1250 cm⁻¹) .
  • High-Resolution MS: Use ESI+ to observe [M+H]⁺ (m/z 222.0643 for C₈H₇F₃NO₂) .

Advanced: How to address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Controlled Replication: Repeat assays under identical conditions (e.g., cell line, incubation time).
  • Data Triangulation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
  • Meta-Analysis: Compare IC₅₀ values from ≥3 independent studies. For example, if reported IC₅₀ for kinase inhibition varies (1–10 µM), assess differences in assay pH, ATP concentration, or protein purity .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Software: Use Gaussian (DFT) or ADF (conceptual DFT) to calculate Fukui indices (nucleophilicity) and electrostatic potential maps.
  • Case Study: The methoxy group’s ortho/para-directing effect can be overridden by -OCF₃’s stronger para-directing nature. Validate with Hammett σₚ constants (-OCF₃: σₚ ~0.35 vs. -OCH₃: σₚ ~-0.27) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(trifluoromethoxy)aniline
Reactant of Route 2
4-Methoxy-3-(trifluoromethoxy)aniline

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